(R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve the reaction of 4-aminophenylpropanoic acid with trifluoromethyl oxazole under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicine, ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group and oxazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a five-membered ring with nitrogen and sulfur atoms.
Trifluoromethylated Compounds: Compounds like fluoxetine and celecoxib contain trifluoromethyl groups and are used in pharmaceuticals.
Oxazolines: These compounds are structurally similar and are used in various synthetic applications.
Uniqueness
®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid is unique due to the combination of its trifluoromethyl group and oxazole ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C13H11F3N2O3 |
---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
(2R)-2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H11F3N2O3/c1-7(11(19)20)8-2-4-9(5-3-8)17-12-18-10(6-21-12)13(14,15)16/h2-7H,1H3,(H,17,18)(H,19,20)/t7-/m1/s1 |
InChI Key |
LPPNMWHZIUTUIZ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.